molecular formula C11H10ClN3O2 B2652474 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941876-00-2

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2652474
CAS RN: 941876-00-2
M. Wt: 251.67
InChI Key: FTOTWEWUNULXAB-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties .


Synthesis Analysis

There are diverse methodologies that have been reported on the chemistry of pyrido[1,2-a]pyrimidines . For example, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .


Molecular Structure Analysis

The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed . In the solid state, it exists in one form, and in solutions, it is in equilibrium between anionic and cationic forms .


Chemical Reactions Analysis

The synthetic procedures and organic reactions since 2000 are described . For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidines can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Antimicrobial Activities

A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, including those related to the structure of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide, revealed that these compounds exhibit significant antibacterial and antifungal activities. The research focused on creating a series of compounds using citrazinic acid as a starting material, which showed comparable efficacy to standard drugs like streptomycin and fusidic acid in combating microbial infections (Hossan et al., 2012).

Anticancer Properties

Research into the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which share a structural similarity with this compound, has demonstrated significant anticancer activity. These compounds, synthesized from pyrimidine derivatives, showed potent in vitro and in vivo anticancer effects, offering insights into the development of new therapeutic agents (Su et al., 1986).

Synthesis and Photochemical Properties

The photochemistry of pyrimidin-4-ones, closely related to the chemical family of this compound, has been explored to understand the formation of medium-ring lactams. This research helps in understanding the chemical behavior of such compounds under light irradiation, which can be crucial for their application in photochemical reactions and material science (Hirai et al., 1980).

Safety and Hazards

The safety and hazards of pyrido[1,2-a]pyrimidines can also vary widely depending on their specific structures and substituents .

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-10(14-7(2)16)11(17)15-5-8(12)3-4-9(15)13-6/h3-5H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOTWEWUNULXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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